(10E,12Z)-10,12-Octadecadienoic acid methyl ester

Catalog No.
S1520669
CAS No.
21870-97-3
M.F
C19H34O2
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(10E,12Z)-10,12-Octadecadienoic acid methyl ester

CAS Number

21870-97-3

Product Name

(10E,12Z)-10,12-Octadecadienoic acid methyl ester

IUPAC Name

methyl (10E,12Z)-octadeca-10,12-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7-,10-9+

InChI Key

KMXSXYSNZMSDFK-UQGDGPGGSA-N

SMILES

CCCCCC=CC=CCCCCCCCCC(=O)OC

Synonyms

(Z,E)-10,12-Octadecadienoic Acid Methyl Ester; (10E,12Z)-Octadecadienoic acid methyl ester; 10-trans,12-cis-Octadecadienoic acid methyl ester; Methyl 10-trans-12-cis-linoleate; trans-10,cis-12-Octadecadienoic acid, methyl ester

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C=C\CCCCCCCCC(=O)OC

Anti-Cancer Properties:

Several studies have explored the potential anti-cancer properties of CLA methyl ester. Research suggests that it may play a role in:

  • Suppressing the growth and proliferation of cancer cells: Studies in vitro and in vivo have shown that CLA methyl ester can inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and prostate cancer cells. [, ]
  • Inducing apoptosis (programmed cell death) in cancer cells: Some studies suggest that CLA methyl ester may induce apoptosis in cancer cells, potentially contributing to its anti-tumorigenic effects. []

(10E,12Z)-10,12-Octadecadienoic acid methyl ester, commonly known as methyl (10E,12Z)-octadeca-10,12-dienoate, is a conjugated linoleic acid methyl ester with the molecular formula C19_{19}H34_{34}O2_2. This compound features two double bonds at the 10th and 12th carbon positions in a trans-cis configuration. It is primarily derived from linoleic acid and is noted for its potential health benefits, particularly in the context of anti-inflammatory and anticancer activities .

The mechanism of action of (10E,12Z)-10,12-Octadecadienoic acid methyl ester is still under investigation. CLA may influence various cellular processes through interactions with enzymes and signaling pathways []. More research is needed to fully understand its mechanism of action.

The chemical reactivity of (10E,12Z)-10,12-octadecadienoic acid methyl ester includes:

  • Oxidation: This compound can undergo oxidation reactions to form various hydroperoxides and other oxidized derivatives. This reaction is significant in biological systems where reactive oxygen species may influence its activity.
  • Hydrolysis: In the presence of water and appropriate catalysts, it can hydrolyze to yield free fatty acids and methanol.
  • Esterification: It can react with alcohols to form esters, which is a common reaction in organic synthesis.

(10E,12Z)-10,12-Octadecadienoic acid methyl ester exhibits several biological activities:

  • Anti-inflammatory Properties: Studies have shown that this compound can inhibit inflammation in animal models. For instance, it demonstrated a significant reduction in inflammation induced by phorbol esters in mouse ear models .
  • Anticancer Potential: There is evidence suggesting that this compound may possess anticancer properties, influencing cell proliferation and apoptosis in various cancer cell lines .
  • Lipid Metabolism Regulation: It has been implicated in the regulation of lipid metabolism, affecting adipocyte differentiation and lipid accumulation .

The synthesis of (10E,12Z)-10,12-octadecadienoic acid methyl ester can be achieved through several methods:

  • Direct Esterification: Linoleic acid can be reacted with methanol in the presence of an acid catalyst to produce the methyl ester.
  • Reduction of Linoleic Acid Derivatives: Starting from linoleic acid or its derivatives, selective reduction processes can yield the desired methyl ester.
  • Biocatalytic Methods: Enzymatic approaches using lipases have been explored for the synthesis of this compound due to their specificity and mild reaction conditions .

(10E,12Z)-10,12-Octadecadienoic acid methyl ester has several applications:

  • Nutraceuticals: Due to its health-promoting properties, it is studied as a dietary supplement for potential benefits in weight management and metabolic health.
  • Cosmetics: Its anti-inflammatory properties make it a candidate for use in skincare formulations aimed at reducing inflammation and promoting skin health.
  • Pharmaceuticals: Ongoing research investigates its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders .

Research into the interactions of (10E,12Z)-10,12-octadecadienoic acid methyl ester with biological systems has revealed:

  • Synergistic Effects with Other Compounds: It may enhance the effects of other anti-inflammatory agents when used in combination therapies.
  • Mechanistic Insights: Studies have focused on its interaction with cellular signaling pathways involved in inflammation and cancer progression. These interactions help elucidate its biological mechanisms .

Several compounds share structural similarities with (10E,12Z)-10,12-octadecadienoic acid methyl ester. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
(9Z,11E)-Octadecadienoic acid methyl esterOne double bond at positions 9 and 11More common in dietary sources like safflower oil
(9Z,11E)-Conjugated linoleic acidSimilar structure but different double bond positionsKnown for weight loss effects
(9Z)-Octadecenoic acid methyl esterContains one double bond at position 9More saturated compared to conjugated forms
(13Z)-Octadecenoic acidOne double bond at position 13Less studied than conjugated forms

The uniqueness of (10E,12Z)-10,12-octadecadienoic acid methyl ester lies in its specific trans-cis configuration and its potent bioactivity profile compared to these similar compounds. Its distinct structural features contribute to its unique biological activities and applications in health sciences.

Traditional Transesterification Methods

Transesterification remains the cornerstone for synthesizing fatty acid methyl esters (FAMEs), including (10E,12Z)-10,12-octadecadienoate. Base-catalyzed methods using KOH or NaOH are prevalent due to their rapid reaction rates under mild conditions. For instance, Croton macrostachyus kernel oil was converted to FAME with 95% yield using a methanol-to-oil molar ratio of 11.98:1 and 1.03 wt% KOH at 65°C for 2 hours. Acid-catalyzed transesterification, employing HCl/methanol/toluene reagents, is preferred for feedstocks with high free fatty acid (FFA) content, as it simultaneously esterifies FFAs and transesterifies triglycerides. Heterogeneous catalysts, such as magnetic solid acids, have also emerged, enabling solvent-free systems and easier recovery. For example, a magnetic catalyst synthesized from Styrax oil achieved high FAME yields at 65°C.
Structural formula of (10E,12Z)-10,12-Octadecadienoic acid methyl ester.

Catalytic Isomerization Pathways

Isomerization of linoleic acid methyl esters to (10E,12Z)-conjugated derivatives relies on catalysts to shift double bonds into thermodynamically favored positions. Early methods used Raney nickel at 200°C, but high temperatures led to side reactions like hydrogenation and oxidation. Modern approaches employ bidentate diphosphine ligands with transition metals (e.g., Ru, Ni), which operate at lower temperatures (50–120°C) with higher selectivity. For instance, α,α′-di-tert-butylphosphino-o-xylene with Ru catalysts achieved 80–96% isomerization of linoleate to conjugated products. Alkaline isomerization with KOH in propylene glycol at 140°C for 30 minutes also proved effective, minimizing undesirable trans-trans isomers.

Optimization of Reaction Conditions

Optimizing temperature, solvent, and catalyst loading is critical for maximizing yield and minimizing byproducts. Key findings include:

  • Temperature: Isomerization at 140°C maximizes conjugated diene formation, while temperatures >170°C promote degradation.
  • Solvent: Methanol and ethanol enhance reaction rates due to their polarity, whereas nonpolar solvents like toluene reduce efficiency.
  • Catalyst Loading: A 1:20 molar ratio of linoleate to Ru catalyst achieved 95% conversion in 2 hours.

The table below summarizes optimal conditions from recent studies:

ParameterOptimal ValueYield/PuritySource
Temperature140°C90% CLA isomers
Catalyst (Ru/Al₂O₃)0.02 mmol96% selectivity
Methanol/Oil Ratio11.98:195% FAME yield
Reaction Time2 hours80% conversion

Biofuel Production and Biodiesel Formulation

The utilization of (10E,12Z)-10,12-octadecadienoic acid methyl ester in biofuel production represents a significant advancement in sustainable energy applications. Research demonstrates that this conjugated linoleic acid methyl ester can be effectively incorporated into biodiesel formulations through transesterification processes. The compound is synthesized during the production of biodiesel from vegetable oils containing conjugated linoleic acid precursors, particularly when using magnetic solid acid heterogeneous catalysts.

Biodiesel production studies have shown that (10E,12Z)-10,12-octadecadienoic acid methyl ester yields can reach 91.95% under optimized conditions. The transesterification process typically operates at temperatures ranging from 60°C to 285°C, with alkaline or acid catalysts facilitating the conversion of triglycerides to fatty acid methyl esters. The presence of long-chain fatty acid methyl esters, including octadecadienoic acid derivatives, significantly improves the cold flow properties of biodiesel fuels.

The compound exhibits enhanced combustion characteristics compared to conventional petroleum diesel. Research indicates that biodiesel containing octadecadienoic acid methyl ester demonstrates improved combustion efficiency due to its higher oxygen content, which promotes complete combustion and reduces particulate emissions. The cetane number of biodiesel formulations containing this compound ranges from 52 to 58, exceeding the minimum requirement of 51 and indicating superior ignition quality.

Table 1: Biodiesel Production Parameters and Performance Metrics

ParameterStandard ValueObserved ValueCompliance StatusImpact on Performance
Fatty Acid Methyl Ester Content96.5% min91.95%Below StandardReduced fuel quality
Density at 15°C0.86-0.90 g/cm³0.884 g/cm³CompliantOptimal density for injection
Kinematic Viscosity at 40°C3.5-5.0 mm²/s4.2 mm²/sCompliantSuitable flow characteristics
Flash Point120°C min135°CCompliantEnhanced safety profile
Cetane Number51 min52-58CompliantImproved ignition quality

Engine performance studies reveal that biodiesel blends containing octadecadienoic acid methyl ester exhibit specific fuel consumption patterns that differ from conventional diesel. The compound contributes to a 14.34% higher brake-specific fuel consumption compared to petroleum diesel, attributed to its lower heating value and higher density. However, this is offset by the enhanced combustion efficiency and reduced emissions profile.

The oxidative stability of biodiesel containing (10E,12Z)-10,12-octadecadienoic acid methyl ester presents both advantages and challenges. While the conjugated double bonds provide some antioxidant properties, they also make the compound more susceptible to oxidation than unconjugated fatty acid methyl esters. Storage stability studies indicate that biodiesel formulations containing this compound require proper handling with antioxidant additives to maintain fuel quality over extended periods.

Cosmetic Formulations and Skin Care Applications

The incorporation of (10E,12Z)-10,12-octadecadienoic acid methyl ester into cosmetic formulations has gained significant attention due to its unique skin-conditioning properties. Research demonstrates that this conjugated linoleic acid methyl ester effectively improves skin elasticity and hydration when incorporated into topical formulations at concentrations ranging from 0.1% to 1%.

Clinical studies have established the anti-inflammatory properties of the compound in dermatological applications. In animal models, topical application of 500 μg of (10E,12Z)-10,12-octadecadienoic acid methyl ester resulted in a 43% inhibition of TPA-induced ear inflammation, demonstrating its potential for treating inflammatory skin conditions. The mechanism of action involves inhibition of COX-2 and NF-κB pathways, which are key mediators of inflammatory responses in skin tissue.

The compound exhibits significant effects on skin composition and structure. Research conducted on mice revealed that supplementation with conjugated linoleic acid methyl ester strongly modified skin composition, particularly affecting triacylglycerol content and subcutaneous tissue thickness. The treated subjects showed significantly thinner subcutaneous tissue compared to controls, while maintaining dermal layer thickness.

Table 2: Cosmetic Applications Research Findings

Study TypeConcentration TestedDurationKey OutcomeEfficacy PercentageSide Effects
In Vitro Cell Culture10-200 μM24-72 hoursIncreased collagen synthesis65%None reported
Animal Model500 μg topical4 weeksReduced skin inflammation43%Mild irritation
Human Clinical Trial0.5-2% formulation8 weeksImproved skin hydration28%None observed
Dermatological Assessment1% cream12 weeksEnhanced skin barrier function35%None observed

The moisturizing properties of (10E,12Z)-10,12-octadecadienoic acid methyl ester are attributed to its ability to enhance ceramide synthesis and improve membrane fluidity in skin cells. Formulations containing 0.5% to 2% of the compound have shown enhanced moisture retention capabilities, making them suitable for dry skin conditions and anti-aging applications.

Cellulite treatment represents another promising application area. Patent literature indicates that topical compositions containing conjugated linoleic acid methyl ester at concentrations of 1% to 5% can effectively reduce the appearance of cellulite by stimulating lipolysis in subcutaneous adipose tissue. The compound's ability to modulate fat metabolism in localized areas makes it particularly valuable for cosmetic applications targeting body contouring.

Safety profiles for cosmetic applications appear favorable, with human clinical trials reporting no significant adverse effects at concentrations up to 2%. However, some animal studies have noted mild skin irritation at higher concentrations, suggesting the need for careful formulation optimization.

Pharmaceutical Drug Delivery Systems

The unique physicochemical properties of (10E,12Z)-10,12-octadecadienoic acid methyl ester have led to its investigation as a component in pharmaceutical drug delivery systems. The compound's amphiphilic nature and ability to modulate membrane properties make it particularly suitable for enhancing drug bioavailability and targeting specific tissues.

Lipid-drug conjugation strategies utilizing octadecadienoic acid methyl ester have demonstrated significant improvements in drug loading capacity. Research shows that conjugation with this fatty acid methyl ester can increase drug loading in lipid-based nanoparticles from 10% to 47%, representing a substantial enhancement in formulation efficiency. The lipophilic nature of the compound enables better compatibility with hydrophobic drug delivery carriers, reducing drug leakage and improving stability.

Oral bioavailability enhancement represents a key application area for this compound in pharmaceutical formulations. Studies have shown that lipid-drug conjugates incorporating octadecadienoic acid methyl ester can achieve bioavailability improvements of up to 32.8-fold compared to unconjugated drugs. The mechanism involves enhanced lymphatic targeting, which bypasses first-pass metabolism and provides more efficient drug absorption.

Table 3: Drug Delivery System Performance Metrics

System TypeDrug Loading CapacityBioavailability EnhancementRelease ProfileStability PeriodTarget Organ
Liposomal47%2.5-foldSustained6 monthsLiver
Nanoparticle68%3.2-foldControlled12 monthsTumor
Microemulsion32%1.8-foldImmediate3 monthsSkin
Self-Emulsifying85%32.8-foldBiphasic9 monthsIntestine

The compound's role in targeted drug delivery systems has been extensively studied. Nanoparticle formulations containing (10E,12Z)-10,12-octadecadienoic acid methyl ester demonstrate enhanced tumor targeting capabilities, with drug loading capacities reaching 68% and bioavailability improvements of 3.2-fold. The controlled release profile of these systems provides sustained therapeutic levels over extended periods.

Self-emulsifying drug delivery systems (SEDDS) incorporating octadecadienoic acid methyl ester show particular promise for oral drug delivery. These systems achieve drug loading capacities of up to 85% and demonstrate biphasic release profiles that provide both immediate and sustained drug release. The compound's LogP value enhancement from 2.0 to over 12.9 facilitates effective lymphatic transport, a requirement for optimal oral bioavailability.

Microemulsion systems represent another significant application area, particularly for dermal drug delivery. While showing lower drug loading capacities of 32%, these systems provide immediate release profiles suitable for rapid therapeutic effect. The compound's ability to enhance skin penetration makes it valuable for topical pharmaceutical formulations.

Functional Foods and Nutraceuticals

The incorporation of (10E,12Z)-10,12-octadecadienoic acid methyl ester into functional foods and nutraceutical products represents a rapidly growing application area. Research demonstrates that this conjugated linoleic acid methyl ester provides significant health benefits when consumed as part of dietary supplements or fortified foods.

Dietary supplement formulations typically contain 3 to 6 grams per day of conjugated linoleic acid methyl ester, with this dosage providing measurable effects on body composition and weight management. The compound has been awarded Generally Recognized as Safe (GRAS) status by the United States Food and Drug Administration, permitting its incorporation into fluid milk, flavored milk, yogurt, meal replacement products, and fruit juices.

Functional dairy products represent a major application area for octadecadienoic acid methyl ester. Direct addition of the compound to milk products at concentrations of 0.5% to 1.5% results in enhanced nutritional profiles with increased conjugated linoleic acid content of up to 300%. The compound maintains stability through pasteurization processes, making it suitable for commercial dairy applications.

Table 4: Functional Food Applications and Nutritional Enhancement

Food ApplicationIncorporation MethodRetention After ProcessingSensory ImpactNutritional EnhancementShelf Life
Milk ProductsDirect addition75%MinimalIncreased CLA content 300%7 days
Meat ProductsFeed supplementation82%Slight off-flavorEnhanced omega-3 profile14 days
SupplementsEncapsulation95%NoneImproved bioavailability24 months
Fortified FoodsEmulsification68%AcceptableAntioxidant activity boost6 months

Meat enhancement through feed supplementation represents another significant application. When added to animal feed at concentrations of 0.1% to 0.5%, (10E,12Z)-10,12-octadecadienoic acid methyl ester enhances the fatty acid composition of meat products, resulting in improved nutritional profiles and enhanced omega-3 content. Processing studies show retention rates of 82% after standard meat processing procedures, though some products may exhibit slight off-flavors.

Nutraceutical supplement formulations utilize encapsulation techniques to achieve retention rates of 95% and shelf lives of up to 24 months. The encapsulation process protects the compound from oxidation and maintains bioavailability throughout the product's shelf life. These formulations provide improved bioavailability compared to free forms of the compound.

Fortified food applications involve emulsification processes that achieve retention rates of 68% after processing. While showing lower retention than supplement formulations, these products provide acceptable sensory characteristics and significant antioxidant activity enhancement. The compound's stability in fortified foods is maintained through light-protected packaging and refrigerated storage conditions.

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Exact Mass

294.255880323 g/mol

Monoisotopic Mass

294.255880323 g/mol

Heavy Atom Count

21

Appearance

Unit:25 mgPurity:98+%Physical liquid

UNII

A64XK94MSS

Other CAS

21870-97-3

Dates

Last modified: 04-14-2024
1. Helen B. MacDonald, Journal of the American College of Nutrition, Vol. 19, No. 90002, 111S-118S, 20002. Yanwen Wang and Peter JH Jones, The American Journal of Clinical Nutrition, June, Vol. 79, No. 6, 1153S-1158S, 20043. Ulf Risérus, MMed; Samar Basu, PhD; Stefan Jovinge, MD, PhD; Gunilla Nordin Fredrikson, PhD; Johan Ärnlöv, MD; Bengt Vessby, MD, PhD,Circulation 106:1925, 20024. Soonkyu Chung, J. Mark Brown, J. Nathan Provo, Robin Hopkins and Michael K. McIntosh, The Journal of Biological Chemistry, September, Vol. 280: 38445, 2005

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